ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamido]benzoate
Description
Ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-1λ⁶,2,3-benzothiadiazin-2-yl)acetamido]benzoate is a structurally complex molecule featuring a benzothiadiazine core substituted with a chlorine atom at position 6, a phenyl group at position 4, and two sulfonyl oxygen atoms (1,1-dioxo). The benzothiadiazine ring is linked via an acetamido group to an ethyl benzoate ester (Figure 1).
Properties
IUPAC Name |
ethyl 2-[[2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5S/c1-2-33-24(30)18-10-6-7-11-20(18)26-22(29)15-28-27-23(16-8-4-3-5-9-16)19-14-17(25)12-13-21(19)34(28,31)32/h3-14H,2,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYPZXSGGEEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamido]benzoate is a complex organic compound belonging to the benzothiadiazine family. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound's structure features a benzothiadiazine core, characterized by a fused benzene and thiazine ring. The presence of halogen (chlorine) and dioxo groups contributes to its unique chemical properties and potential biological activities. Its molecular formula is C18H18ClN3O4S, with a molecular weight of approximately 397.87 g/mol.
Research indicates that compounds within the benzothiadiazine class exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Potential : Benzothiadiazines have been studied for their anticancer effects, particularly in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes involved in disease processes, such as polyketide synthases, which are crucial in the biosynthesis of various natural products.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-hydroxy-2-methylbenzothiazine | Hydroxy group at position 4 | Antimicrobial |
| 7-Chloro-benzothiadiazine | Chlorine at position 7 | Anticancer |
| Benzothiazole derivatives | Varying substitutions on benzene | Antiviral |
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzothiadiazine derivatives. Among them, ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-benzothiadiazin-2-yl)acetamido]benzoate showed promising results against Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Study 2: Anticancer Activity
In another investigation conducted by researchers at a leading cancer research institute, the compound was tested for its ability to induce apoptosis in human cancer cell lines. Results indicated that ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-benzothiadiazin-2-yl)acetamido]benzoate effectively triggered apoptotic pathways via caspase activation and mitochondrial membrane potential disruption .
Study 3: Enzyme Inhibition
A recent study focused on the inhibition of polyketide synthase enzymes by this compound. The findings revealed that it binds effectively to the enzyme's active site, preventing substrate access and subsequent product formation. This mechanism highlights its potential use in developing treatments for infections caused by pathogens reliant on polyketide synthesis .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
G682-0134: 2-(6-Chloro-1,1-dioxo-4-phenyl-benzothiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide
G682-0134 shares the benzothiadiazine core and acetamido linkage with the target compound but replaces the ethyl benzoate ester with an N-(2,6-dimethylphenyl) group . Key differences include:
- Substituent Effects : The 2,6-dimethylphenyl group in G682-0134 introduces steric hindrance and increased lipophilicity (LogP ~3.8 estimated) compared to the ethyl benzoate in the target compound (LogP ~3.2 estimated).
- Solubility : The ester group in the target compound may enhance aqueous solubility slightly due to its polarity, whereas the dimethylphenyl group in G682-0134 favors membrane permeability.
Ethyl Benzoate Derivatives with Heterocyclic Substituents (I-6230, I-6232, I-6273, I-6373, I-6473)
These compounds (e.g., I-6230: ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) feature ethyl benzoate backbones but diverge in their heterocyclic substituents (pyridazine, isoxazole) and linker groups (phenethylamino, phenethylthio) . Comparisons include:
- Linker Flexibility: The phenethylamino/thio/oxy linkers in these derivatives may confer greater conformational flexibility compared to the rigid acetamido-benzothiadiazine linkage in the target compound.
- Biological Implications : Pyridazine and isoxazole moieties are often associated with kinase inhibition or antimicrobial activity, whereas benzothiadiazines are explored for anti-inflammatory and antiviral applications.
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
This patent compound replaces the benzothiadiazine core with a benzothiazole ring and incorporates an ethoxy group at position 6 . Structural contrasts include:
- Core Electronics : Benzothiazole lacks the sulfonyl and nitrogen atoms present in benzothiadiazine, resulting in reduced polarity and altered π-π stacking interactions.
- Substituent Roles : The ethoxy group in the benzothiazole derivative may enhance metabolic resistance compared to the chlorine and sulfonyl groups in the target compound.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
